molecular formula C11H8N4O B14394415 5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 89819-56-7

5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B14394415
CAS No.: 89819-56-7
M. Wt: 212.21 g/mol
InChI Key: NEXUCMRROMKSQF-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazolo-pyrimidine ring system, which imparts unique chemical and biological properties. The presence of a pyridine ring further enhances its versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . This method is favored due to its efficiency and the ability to introduce various substituents at different positions on the pyrazolo-pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, with heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one stands out due to its unique combination of a pyridine ring with the pyrazolo-pyrimidine system, which enhances its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potent biological activities and broad range of applications in scientific research .

Properties

CAS No.

89819-56-7

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C11H8N4O/c16-11-6-9(8-2-1-4-12-7-8)14-10-3-5-13-15(10)11/h1-7,13H

InChI Key

NEXUCMRROMKSQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)N3C(=N2)C=CN3

Origin of Product

United States

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